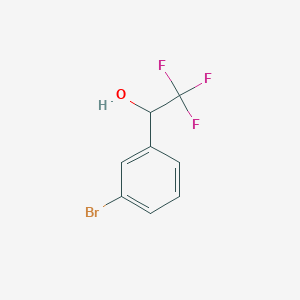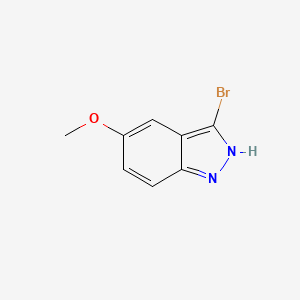
3-溴-5-甲氧基-1H-吲唑
描述
3-Bromo-5-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The presence of a bromine atom at the third position and a methoxy group at the fifth position of the indazole ring imparts unique chemical properties to this compound.
科学研究应用
3-Bromo-5-methoxy-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
作用机制
Target of Action
3-Bromo-5-methoxy-1H-indazole, like other indazole derivatives, has been found to interact with various biological targets. The primary targets of this compound are CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell biology, particularly in the regulation of cell cycle and volume .
Mode of Action
The compound interacts with its targets (CHK1, CHK2, and SGK) through inhibition, regulation, and/or modulation . This interaction results in the treatment of diseases induced by these kinases, such as cancer
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-5-methoxy-1H-indazole are primarily those regulated by CHK1, CHK2, and SGK kinases . These pathways are crucial for cell cycle regulation and volume control . By modulating these kinases, the compound can influence the progression of the cell cycle and the regulation of cell volume, which can have downstream effects on cell proliferation and survival .
Pharmacokinetics
Like other indazole derivatives, it is expected to have good bioavailability
Result of Action
The molecular and cellular effects of 3-Bromo-5-methoxy-1H-indazole’s action are primarily related to its modulation of CHK1, CHK2, and SGK kinases . By inhibiting these kinases, the compound can affect cell cycle progression and cell volume regulation, potentially leading to the inhibition of cell proliferation and induction of cell death . This makes it a potential candidate for the treatment of cancer .
Action Environment
The action, efficacy, and stability of 3-Bromo-5-methoxy-1H-indazole can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and interaction with its targets . Additionally, the compound’s efficacy can be influenced by the specific cellular environment, including the presence of other signaling molecules and the state of the target kinases .
生化分析
Biochemical Properties
3-Bromo-5-methoxy-1H-indazole plays a role in various biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of arachidonic acid. The interaction with these enzymes can lead to the inhibition of their activity, thereby affecting the production of inflammatory mediators such as prostaglandins and leukotrienes . Additionally, 3-Bromo-5-methoxy-1H-indazole may interact with other biomolecules such as proteins and nucleic acids, potentially influencing their function and stability.
Cellular Effects
The effects of 3-Bromo-5-methoxy-1H-indazole on various types of cells and cellular processes have been studied extensively. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Bromo-5-methoxy-1H-indazole can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses . By inhibiting NF-κB activation, this compound can reduce the expression of pro-inflammatory genes and cytokines, thereby exerting anti-inflammatory effects. Additionally, 3-Bromo-5-methoxy-1H-indazole may affect cellular metabolism by altering the activity of key metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-5-methoxy-1H-indazole involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes such as cyclooxygenases and lipoxygenases, leading to their inhibition . The binding interactions are primarily mediated by the bromine and methoxy substituents, which can form hydrogen bonds and hydrophobic interactions with the enzyme residues. Furthermore, 3-Bromo-5-methoxy-1H-indazole can modulate gene expression by affecting the activity of transcription factors such as NF-κB. This modulation can occur through direct binding to the transcription factor or by influencing upstream signaling pathways that regulate its activation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-methoxy-1H-indazole have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Studies have shown that 3-Bromo-5-methoxy-1H-indazole is relatively stable under ambient conditions but may degrade over time when exposed to high temperatures or acidic conditions . The degradation products can have different biological activities, which may influence the long-term effects of the compound on cellular function. In in vitro and in vivo studies, the long-term effects of 3-Bromo-5-methoxy-1H-indazole on cellular function have been observed to include changes in cell proliferation, apoptosis, and differentiation.
Dosage Effects in Animal Models
The effects of 3-Bromo-5-methoxy-1H-indazole vary with different dosages in animal models. At low doses, this compound has been shown to exert anti-inflammatory and analgesic effects without significant toxicity . At higher doses, 3-Bromo-5-methoxy-1H-indazole can cause adverse effects such as hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances. The threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe and effective use of this compound. Careful dose optimization is required to minimize the risk of toxicity while maximizing the therapeutic benefits.
Metabolic Pathways
3-Bromo-5-methoxy-1H-indazole is involved in several metabolic pathways, including those related to its biotransformation and elimination. The primary metabolic pathways for this compound involve phase I and phase II reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in the oxidation of 3-Bromo-5-methoxy-1H-indazole, leading to the formation of hydroxylated metabolites. These metabolites can then undergo conjugation reactions with glucuronic acid or sulfate, facilitating their excretion from the body. The interactions with metabolic enzymes and cofactors can influence the overall metabolic flux and the levels of metabolites in the body.
Transport and Distribution
The transport and distribution of 3-Bromo-5-methoxy-1H-indazole within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion or active transport mechanisms involving specific transporters . Once inside the cells, 3-Bromo-5-methoxy-1H-indazole can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters. The localization and accumulation of 3-Bromo-5-methoxy-1H-indazole in specific tissues can affect its biological activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 3-Bromo-5-methoxy-1H-indazole is an important determinant of its activity and function. This compound can be localized to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting signals and post-translational modifications of 3-Bromo-5-methoxy-1H-indazole can direct it to specific organelles, where it can exert its effects. For example, the localization of 3-Bromo-5-methoxy-1H-indazole to the nucleus can facilitate its interaction with transcription factors and influence gene expression. Similarly, its localization to the mitochondria can affect mitochondrial function and cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-1H-indazole typically involves the bromination of 5-methoxy-1H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of 3-Bromo-5-methoxy-1H-indazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
3-Bromo-5-methoxy-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The indazole ring can be reduced under specific conditions to form dihydroindazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Formation of 3-substituted-5-methoxy-1H-indazole derivatives.
Oxidation Reactions: Formation of 5-methoxy-1H-indazole-3-carboxylic acid or 5-methoxy-1H-indazole-3-aldehyde.
Reduction Reactions: Formation of 3-bromo-5-methoxy-1,2-dihydro-1H-indazole.
相似化合物的比较
Similar Compounds
3-Bromo-1H-indazole: Lacks the methoxy group, which may result in different biological activities and chemical reactivity.
5-Methoxy-1H-indazole: Lacks the bromine atom, which can affect its substitution reactions and overall reactivity.
3-Chloro-5-methoxy-1H-indazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and potential biological activities.
Uniqueness
3-Bromo-5-methoxy-1H-indazole is unique due to the presence of both bromine and methoxy substituents, which can significantly influence its chemical properties and biological activities
属性
IUPAC Name |
3-bromo-5-methoxy-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFXBJKOXIFDNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NN=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646303 | |
| Record name | 3-Bromo-5-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-30-2 | |
| Record name | 3-Bromo-5-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


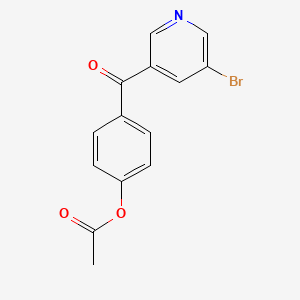

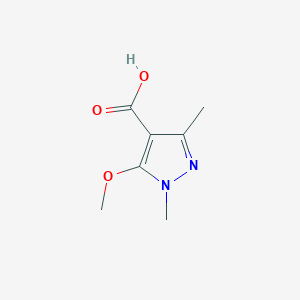
![tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B1292379.png)

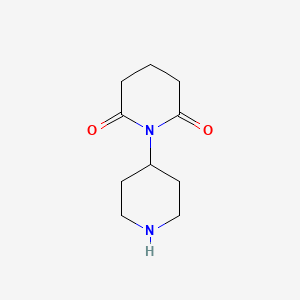
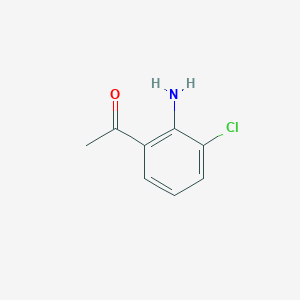
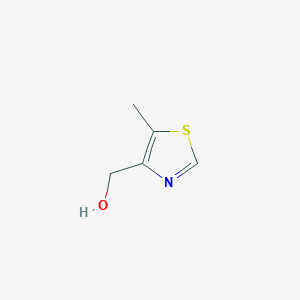
![(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1292389.png)

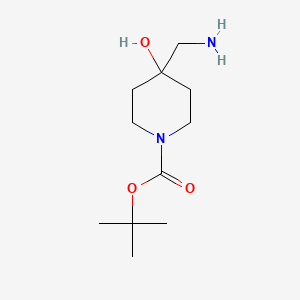
![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)
